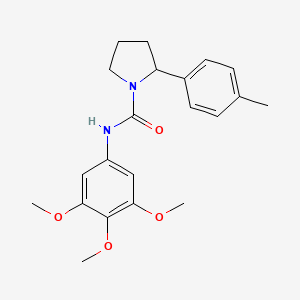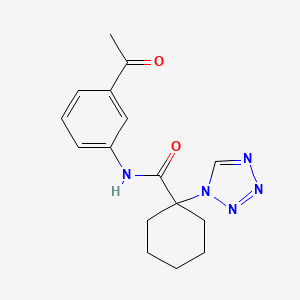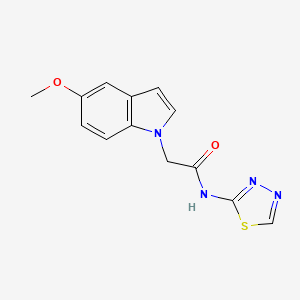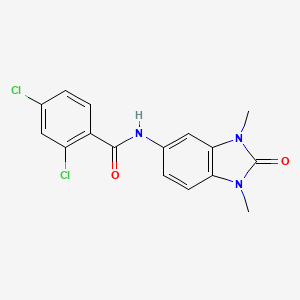
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide, also known as URB597, is a potent inhibitor of fatty acid amide hydrolase (FAAH). FAAH is an enzyme that breaks down anandamide, an endocannabinoid neurotransmitter. By inhibiting FAAH, URB597 increases the levels of anandamide in the brain, which can produce a range of physiological and biochemical effects.
Mécanisme D'action
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide inhibits the activity of FAAH, which leads to an increase in the levels of anandamide in the brain. Anandamide is an endocannabinoid neurotransmitter that binds to the same receptors as THC, the active ingredient in marijuana. Anandamide is involved in a variety of physiological processes, including pain perception, mood regulation, and appetite.
Biochemical and physiological effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, anxiolysis, and antidepressant effects. It has also been shown to improve memory and learning, as well as to reduce drug-seeking behavior in animal models of addiction.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has several advantages for use in laboratory experiments. It is a highly selective inhibitor of FAAH, which means that it does not affect other enzymes or neurotransmitters. It is also relatively easy to synthesize and has a long half-life in vivo. However, this compound has some limitations, including its poor solubility in water and its potential to produce off-target effects at high doses.
Orientations Futures
There are several potential future directions for research on 2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide. One area of interest is its potential use in the treatment of pain, particularly chronic pain. Another area of interest is its effects on addiction and drug-seeking behavior. Additionally, this compound may have potential applications in the treatment of mood disorders, such as anxiety and depression. Finally, further research is needed to fully understand the biochemical and physiological effects of this compound, as well as its potential limitations and side effects.
Méthodes De Synthèse
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide can be synthesized using a variety of methods, including the reaction of 4-methylphenylhydrazine with 3,4,5-trimethoxybenzoyl chloride, followed by reaction with pyrrolidine-1-carboxylic acid. Other methods involve the use of different reagents, such as benzoyl chlorides or isocyanates.
Applications De Recherche Scientifique
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)-1-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of pain, anxiety, and depression. It has also been investigated for its potential use in the treatment of addiction, as well as for its effects on memory and learning.
Propriétés
IUPAC Name |
2-(4-methylphenyl)-N-(3,4,5-trimethoxyphenyl)pyrrolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4/c1-14-7-9-15(10-8-14)17-6-5-11-23(17)21(24)22-16-12-18(25-2)20(27-4)19(13-16)26-3/h7-10,12-13,17H,5-6,11H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJAHVVUCLSCQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2C(=O)NC3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-benzyl-3-[1-(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)-4-piperidinyl]-N-methylpropanamide](/img/structure/B6072848.png)

![7-(4-fluorobenzyl)-2-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6072858.png)
![5-{1-[(3-methyl-1H-pyrazol-5-yl)methyl]-2-pyrrolidinyl}-N-[2-(2-pyridinyl)ethyl]-2-thiophenecarboxamide](/img/structure/B6072865.png)

![{1-[6-(cyclopropylamino)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-yl]-3-piperidinyl}(phenyl)methanone](/img/structure/B6072885.png)

![2-{[7-(2-fluorobenzyl)-2,7-diazaspiro[4.5]dec-2-yl]carbonyl}-6-methoxyphenol](/img/structure/B6072891.png)
![N-({[2-(5-bromo-3-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B6072896.png)
![N-(3,4-dimethoxyphenyl)-1-[3-(4-morpholinyl)benzoyl]-3-piperidinamine](/img/structure/B6072902.png)

![4-[4-(dimethylamino)benzylidene]-2-(3,4,5-trimethoxyphenyl)-1,3-oxazol-5(4H)-one](/img/structure/B6072936.png)
![N,N-diethyl-2-(4-{[2-(2-methoxyphenyl)-1-pyrrolidinyl]carbonyl}-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B6072937.png)
![7-(1,5-dimethyl-1H-pyrazol-4-yl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6072940.png)
